molecular formula C24H25N3O3 B2874626 N-(3,3-diphenylpropyl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide CAS No. 1351616-96-0

N-(3,3-diphenylpropyl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide

Cat. No.: B2874626
CAS No.: 1351616-96-0
M. Wt: 403.482
InChI Key: QEVHFXHSKPBVIK-UHFFFAOYSA-N
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Description

N-(3,3-diphenylpropyl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C24H25N3O3 and its molecular weight is 403.482. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Synthetic Methodology

  • Research on heterospirocyclic N-methyl-N-phenyl-2H-azirin-3-amines demonstrates their utility as synthons for heterocyclic 1-amino acids, showcasing the role of similar compounds in synthetic chemistry for the development of peptides and other bioactive molecules (Strässler, Linden, & Heimgartner, 1997).

Heterocyclic Chemistry

  • Studies on isoxazoles and 2H-azirines with trialkyl phosphite highlight the chemical reactivity of such structures, which could imply the utility of N-(3,3-diphenylpropyl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide in the synthesis of novel heterocyclic compounds with potential pharmaceutical applications (Nishiwaki & Saito, 1971).

Pharmacological Chemistry

  • The modification of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase in the context of androgen receptor antagonists indicates the importance of structural modifications in enhancing drug stability and efficacy, a principle that could be applicable to the optimization of this compound for specific therapeutic targets (Linton et al., 2011).

Anticancer Research

  • Novel pyrazolopyrimidines derivatives were explored for their anticancer and anti-5-lipoxygenase activities, illustrating the potential for compounds with similar heterocyclic frameworks to serve as leads in the development of anticancer agents (Rahmouni et al., 2016).

Properties

IUPAC Name

N-(3,3-diphenylpropyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c1-17-14-22(26-30-17)24(29)27-15-20(16-27)23(28)25-13-12-21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,14,20-21H,12-13,15-16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVHFXHSKPBVIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CC(C2)C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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